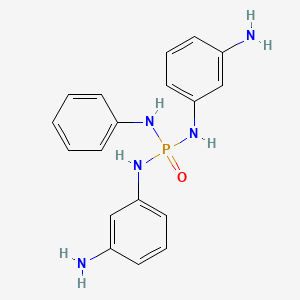
N,N'-Bis(3-aminophenyl)-N''-phenylphosphoric triamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is a complex organic compound characterized by the presence of multiple amine groups attached to a phosphoric triamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide typically involves the reaction of 3-aminophenylamine with phenylphosphoric triamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions may require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amines .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Bis(3-aminophenyl)-1,3,5-triazine-2,4-diamine
- N,N’-Bis(3-aminophenyl)-6-phenyl-1,3,5-triazine-2,4-diamine
- Polyamides from N,N’-bis(3-aminophenyl)-isophthalamide .
Uniqueness
N,N’-Bis(3-aminophenyl)-N’'-phenylphosphoric triamide is unique due to its phosphoric triamide core, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
CAS-Nummer |
60651-33-4 |
|---|---|
Molekularformel |
C18H20N5OP |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-N-[(3-aminoanilino)-anilinophosphoryl]benzene-1,3-diamine |
InChI |
InChI=1S/C18H20N5OP/c19-14-6-4-10-17(12-14)22-25(24,21-16-8-2-1-3-9-16)23-18-11-5-7-15(20)13-18/h1-13H,19-20H2,(H3,21,22,23,24) |
InChI-Schlüssel |
IMLXUQAAOVRMCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC(=C2)N)NC3=CC=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
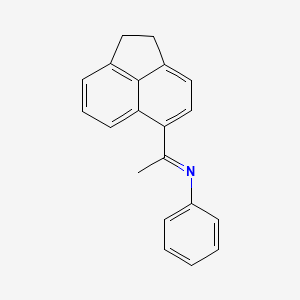

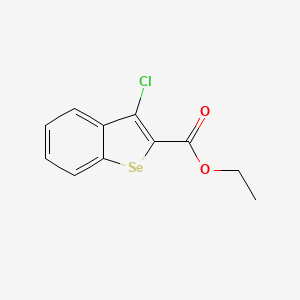
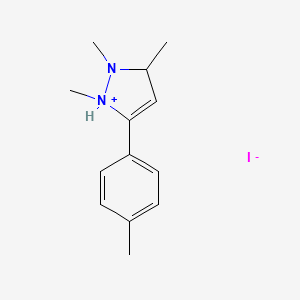
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
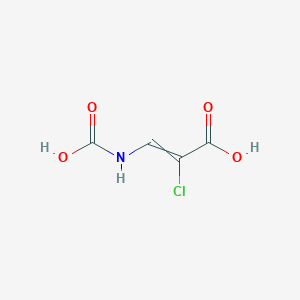

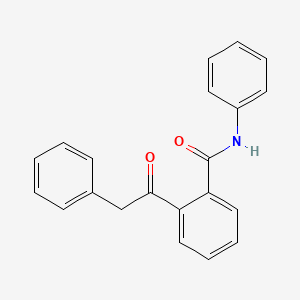
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)
![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)


![3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-](/img/structure/B14594300.png)
